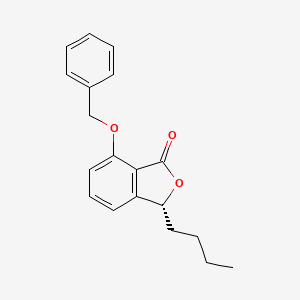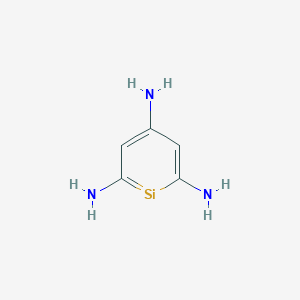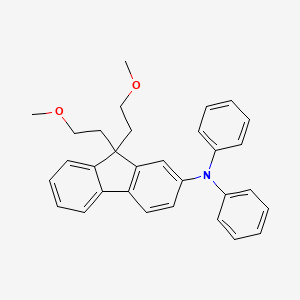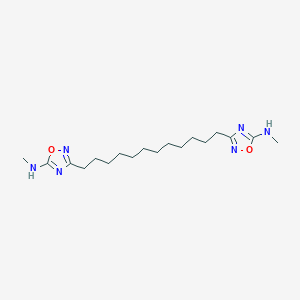![molecular formula C15H15N3OS B12604478 N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-15-4](/img/structure/B12604478.png)
N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core with an ethoxyphenyl and a methyl group attached, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of the chlorine atoms with an ethoxyphenylamine group in the presence of a base such as N,N-dimethylformamide (DMF) and diisopropylethylamine (DIPEA) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, such as using continuous flow reactors and automated systems to control temperature and reaction time precisely.
化学反应分析
Types of Reactions
N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced heterocycles.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, which can lead to antimicrobial effects . Additionally, its structure allows it to bind to and inhibit other enzymes and receptors, contributing to its diverse biological activities.
相似化合物的比较
Similar Compounds
N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidin-4-amine: Similar structure but with a pyridine group instead of an ethoxyphenyl group.
4-Aminopyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.
7-Benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines: Known for their antitumor properties.
Uniqueness
N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
917907-15-4 |
|---|---|
分子式 |
C15H15N3OS |
分子量 |
285.4 g/mol |
IUPAC 名称 |
N-(2-ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3OS/c1-3-19-12-7-5-4-6-11(12)18-14-13-10(2)8-20-15(13)17-9-16-14/h4-9H,3H2,1-2H3,(H,16,17,18) |
InChI 键 |
HFZHEPUBWNIRGU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)

![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)

![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)

![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)


![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)

